molecular formula C19H23ClN2O2 B5716658 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-ethoxyphenol

2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-ethoxyphenol

Cat. No. B5716658
M. Wt: 346.8 g/mol
InChI Key: STAIPRVOSJJZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-ethoxyphenol is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound is commonly known as 'clozapine-N-oxide' and has been found to exhibit unique properties that make it a promising candidate for various research studies.

Scientific Research Applications

Clozapine-N-oxide has been extensively studied for its potential application in optogenetics and chemogenetics. These techniques involve the use of light or chemicals to control the activity of specific cells or neurons in the brain. Clozapine-N-oxide has been found to be an effective ligand for the designer receptors exclusively activated by designer drugs (DREADDs) that can be used to manipulate cell activity in vivo. This compound has also been used in studies related to drug addiction, neurodegenerative diseases, and memory formation.

Mechanism of Action

Clozapine-N-oxide acts as an agonist for DREADDs, which are modified G protein-coupled receptors that can be activated by clozapine-N-oxide but not by endogenous ligands. The binding of clozapine-N-oxide to DREADDs results in the activation of downstream signaling pathways, leading to the modulation of neuronal activity. This mechanism of action allows researchers to selectively control the activity of specific neurons in the brain.
Biochemical and Physiological Effects:
Clozapine-N-oxide has been found to have minimal effects on the physiology of animals, making it a safe and reliable compound for research studies. However, it has been reported that high doses of clozapine-N-oxide can cause seizures in mice, which should be taken into consideration when designing experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using clozapine-N-oxide in research studies is its specificity for DREADDs, which allows for the selective activation of specific cell populations. Additionally, clozapine-N-oxide has a long half-life, which allows for sustained activation of DREADDs. However, one limitation of using this compound is its potential to cause seizures at high doses, which can be harmful to animals.

Future Directions

Clozapine-N-oxide has the potential to be used in a wide range of research studies related to neuroscience and medicine. Some future directions for research involving this compound include the development of new DREADDs with improved properties, the investigation of its effects on different cell types and neural circuits, and the exploration of its potential therapeutic applications in various diseases. Additionally, new synthesis methods for clozapine-N-oxide can be developed to improve its yield and purity, making it more accessible for researchers.
Conclusion:
In conclusion, clozapine-N-oxide is a promising compound that has gained significant attention in scientific research due to its potential applications in optogenetics and chemogenetics. This compound has a unique mechanism of action that allows for the selective activation of specific neurons in the brain, making it a valuable tool for studying neural circuits and behavior. While there are limitations to using clozapine-N-oxide in research studies, its advantages and potential future directions make it a promising compound for continued investigation.

Synthesis Methods

Clozapine-N-oxide can be synthesized using a simple and efficient method that involves the reaction of clozapine with nitric acid. The resulting compound is then treated with sodium ethoxide to obtain the final product. This method has been widely used by researchers to obtain high yields of clozapine-N-oxide.

properties

IUPAC Name

2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-6-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-2-24-18-5-3-4-15(19(18)23)14-21-10-12-22(13-11-21)17-8-6-16(20)7-9-17/h3-9,23H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAIPRVOSJJZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-6-ethoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.